2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
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Overview
Description
2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core, an ethylthio group, and a piperazine ring substituted with a methoxyphenyl group. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is to react 2-aminobenzamide with ethylthiol in the presence of a suitable catalyst to introduce the ethylthio group. The resulting intermediate is then reacted with 1-(2-methoxyphenyl)piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various pharmacological effects, including vasodilation and modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
Uniqueness
2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide stands out due to its specific structural features, such as the ethylthio group and the methoxyphenyl-substituted piperazine ring. These features contribute to its unique binding properties and pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c1-3-28-21-11-7-4-8-18(21)22(26)23-12-13-24-14-16-25(17-15-24)19-9-5-6-10-20(19)27-2/h4-11H,3,12-17H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFNVBUSZHGZHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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